

The Chemical Architecture of Azadiradione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of **Azadiradione**, including its detailed spectroscopic characterization and a summary of its key biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Physicochemical Properties

Azadiradione is a complex tetracyclic triterpenoid characterized by a furan ring substituent, a common feature among limonoids. Its fundamental properties are summarized in the table below.



Identifier	Value	Reference
IUPAC Name	[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate	[1]
Molecular Formula	C28H34O5	[2][3]
Molecular Weight	450.57 g/mol	[4]
CAS Number	26241-51-0	[2][3]
Appearance	Solid	[4]
Solubility	Sparingly soluble in chloroform (1-10 mg/ml), slightly soluble in methanol (0.1-1 mg/ml) and water.	[2][4]

Structural Elucidation

The definitive structure of **Azadiradione** has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While its crystal structure has been referenced in computational studies, detailed single-crystal X-ray diffraction data is not widely available in the public domain.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of **Azadiradione**, allowing for the unambiguous assignment of all proton and carbon signals.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Azadiradione**



1 157.0 7.10 (d, 10.0) 2 126.1 5.89 (d, 10.0) 3 204.4 - 4 48.0 - 5 50.1 2.59 (d, 12.0) 6 35.7 2.15 (m), 1.85 (m) 7 73.1 5.45 (dd, 12.0, 4.0) 8 42.9 - 9 44.5 2.95 (m) 10 43.5 - 11 26.5 1.95 (m), 1.65 (m) 12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	Position	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm, Multiplicity, J in Hz)
3 204.4 - 4 48.0 - 5 50.1 2.59 (d, 12.0) 6 35.7 2.15 (m), 1.85 (m) 7 73.1 5.45 (dd, 12.0, 4.0) 8 42.9 - 9 44.5 2.95 (m) 10 43.5 - 11 26.5 1.95 (m), 1.65 (m) 12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	1	157.0	7.10 (d, 10.0)
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6 35.7 2.15 (m), 1.85 (m) 7 73.1 5.45 (dd, 12.0, 4.0) 8 42.9 - 9 44.5 2.95 (m) 10 43.5 - 11 26.5 1.95 (m), 1.65 (m) 12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	4	48.0	-
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9 44.5 2.95 (m) 10 43.5 - 11 26.5 1.95 (m), 1.65 (m) 12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	7	73.1	5.45 (dd, 12.0, 4.0)
10 43.5 - 11 26.5 1.95 (m), 1.65 (m) 12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	8	42.9	-
11 26.5 1.95 (m), 1.65 (m) 12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	9	44.5	2.95 (m)
12 36.1 2.25 (m), 1.75 (m) 13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	10	43.5	-
13 47.5 - 14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	11	26.5	1.95 (m), 1.65 (m)
14 150.2 - 15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	12	36.1	2.25 (m), 1.75 (m)
15 120.2 6.25 (s) 16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	13	47.5	-
16 208.5 - 17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	14	150.2	-
17 50.5 3.75 (s) 18 (Me) 21.5 1.15 (s) 19 (Me) 21.0 1.05 (s)	15	120.2	6.25 (s)
18 (Me) 21.5 1.15 (s) 1.05 (s)	16	208.5	-
19 (Me) 21.0 1.05 (s)	17	50.5	3.75 (s)
	18 (Me)	21.5	1.15 (s)
20 125.5 -	19 (Me)	21.0	1.05 (s)
	20	125.5	-
21 143.2 7.40 (t, 1.5)	21	143.2	7.40 (t, 1.5)
22 110.0 6.35 (t, 1.0)	22	110.0	6.35 (t, 1.0)
23 140.5 7.25 (s)	23	140.5	7.25 (s)



28 (Me)	27.5	1.25 (s)
29 (Me)	22.0	1.10 (s)
30 (Me)	18.5	1.00 (s)
OAc (C=O)	170.5	-
OAc (CH₃)	21.2	2.05 (s)

Note: The specific solvent and spectrometer frequency for the above data were not specified in the available public references. Chemical shifts are referenced relative to the residual solvent signal.

Experimental Protocols Isolation and Purification of Azadiradione

A high-yield method for the extraction and purification of **Azadiradione** from neem fruits has been reported, which serves as a foundational protocol for obtaining this compound for research purposes.[5]

Protocol Outline:

- Extraction: The initial step involves the solvent extraction of crude limonoid mixture from neem fruit. This process yielded a 3.5% crude limonoid extract.
- Flash Chromatographic Purification: The crude extract is then subjected to flash chromatography for purification. This step enriches the **Azadiradione** content, resulting in an 8.13% yield of the limonoid extract as purified **Azadiradione**.
- Overall Yield: The combined extraction and purification process provides an overall yield of 0.05% of Azadiradione from the fresh weight of neem fruit.
- Analytical Verification: The identity and purity of the isolated **Azadiradione** are confirmed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR spectroscopy.



Note: Specific details of the chromatographic conditions such as the type of column, solvent system, and flow rates were not fully detailed in the referenced literature.

Biological Activity and Mechanism of Action

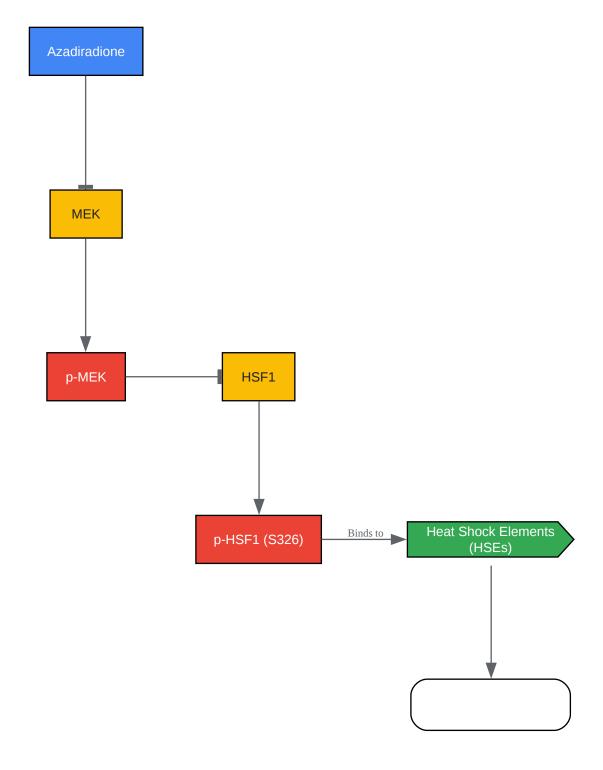
Azadiradione is a direct activator of Heat Shock Factor 1 (HSF1), a critical transcription factor involved in the cellular stress response.[2][3] This activation is independent of cellular Hsp90 or proteasome function.

HSF1 Activation Signaling Pathway

Azadiradione initiates a signaling cascade that leads to the activation of HSF1 and the subsequent upregulation of cytoprotective genes. The key steps in this pathway are outlined below and illustrated in the diagram.

- MEK Activation: Azadiradione promotes the phosphorylation of MEK (Mitogen-activated protein kinase kinase).
- HSF1 Phosphorylation: Activated MEK, in turn, phosphorylates HSF1 at the Serine 326 (S326) residue.
- HSF1 Activation: This phosphorylation event is a crucial step in the activation of HSF1.
- Transcriptional Upregulation: Activated HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the increased expression of heat shock proteins (HSPs) and other protective molecules.





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Azadiradione-mediated activation of the HSF1 signaling pathway.

Conclusion



Azadiradione possesses a well-defined chemical structure that has been thoroughly characterized by modern spectroscopic techniques. Its unique biological activity as a direct activator of the HSF1 signaling pathway underscores its potential as a lead compound for the development of novel therapeutics targeting diseases associated with protein misfolding and cellular stress. This guide provides a foundational understanding of the chemical and biological properties of **Azadiradione** to facilitate further research and development efforts.

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